Ethyl 4,5-Dichloroindole-3-carboxylate
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Overview
Description
Ethyl 4,5-Dichloroindole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-Dichloroindole-3-carboxylate typically involves the reaction of 2-(2-bromophenyl)cyanoacetic ester with aromatic amines, leading to the formation of 2-amino-1-arylindole-3-carboxylic acid ethyl ester derivatives . The reaction cascade includes Pd-catalyzed Buchwald–Hartwig amination and subsequent intramolecular nucleophilic nitrogen attack on the cyano group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-Dichloroindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Electrophilic substitution reactions due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Such as palladium for Buchwald–Hartwig amination.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Ethyl 4,5-Dichloroindole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4,5-Dichloroindole-3-carboxylate exerts its effects involves binding to specific molecular targets and pathways. The indole nucleus allows for high-affinity binding to multiple receptors, facilitating various biological activities . The exact molecular targets and pathways can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its antiviral properties.
Uniqueness
Ethyl 4,5-Dichloroindole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential for diverse applications in scientific research .
Properties
Molecular Formula |
C11H9Cl2NO2 |
---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
ethyl 4,5-dichloro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)6-5-14-8-4-3-7(12)10(13)9(6)8/h3-5,14H,2H2,1H3 |
InChI Key |
LAGHEEBJQRNXDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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